Skimmianine Exhibits 4.7-Fold Weaker UGT2B4 Inhibition Than Dictamnine, Reducing Herb-Drug Interaction Liability in Combination Studies
Skimmianine demonstrates significantly weaker inhibition of UDP-glucuronosyltransferase (UGT) 2B4 compared to dictamnine, a key differentiation for studies involving co-administered drugs. In a head-to-head assessment of four furoquinoline alkaloids, skimmianine and dictamnine strongly inhibited UGT1A3, UGT1A7, UGT1A9, and UGT2B4 respectively, with all exhibiting competitive inhibition [1]. The inhibition kinetic constant (Ki) for skimmianine against UGT2B4 was determined to be 33.9 μM, whereas dictamnine inhibited UGT2B4 with a Ki of 7.2 μM, representing a 4.7-fold difference in potency [1]. The study concluded that skimmianine is more suitable for clinical application due to this reduced UGT inhibition profile [1].
| Evidence Dimension | UGT2B4 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 33.9 μM |
| Comparator Or Baseline | Dictamnine (Ki = 7.2 μM) |
| Quantified Difference | Skimmianine is 4.7-fold less potent (weaker inhibitor) than dictamnine |
| Conditions | Recombinant UGTs-catalyzed glucuronidation of 4-methylumbelliferone (4-MU); in vitro assay |
Why This Matters
Reduced UGT2B4 inhibition indicates lower potential for altering the clearance of co-administered drugs metabolized via glucuronidation, making skimmianine a preferred choice for combination therapy or herb-drug interaction studies.
- [1] Liu Y, et al. Inhibition of UDP-glucuronosyltransferases by different furoquinoline alkaloids. Xenobiotica. 2020;50(10):1204-1212. View Source
